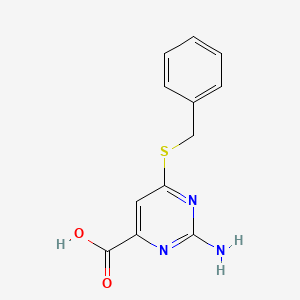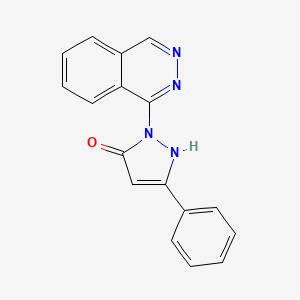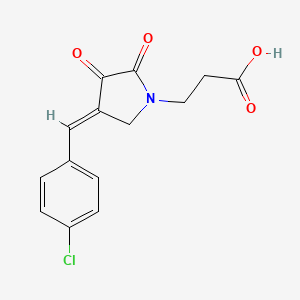![molecular formula C6H9N7 B12920775 3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 7256-20-4](/img/structure/B12920775.png)
3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . Another method involves the two-step diazotization-nitrification process or a one-step direct nitration reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions: 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of multiple nitrogen atoms in the ring system, which makes the compound highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives . Substitution reactions often result in the formation of various substituted triazolopyrimidines .
Applications De Recherche Scientifique
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as a neuroprotective and anti-neuroinflammatory agent . It has been studied for its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, as well as its potential to reduce endoplasmic reticulum stress and apoptosis in neuronal cells . Additionally, it has applications in the development of new antimicrobial agents due to its antibacterial properties .
Mécanisme D'action
The mechanism of action of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions help to mitigate neuroinflammation and protect against neuronal damage.
Comparaison Avec Des Composés Similaires
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be compared with other similar compounds such as N-(7-oxo-6,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)nitramide and 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[4,3-a]pyrazine . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
7256-20-4 |
|---|---|
Formule moléculaire |
C6H9N7 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
3-ethyltriazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C6H9N7/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3,(H4,7,8,9,10) |
Clé InChI |
YTUXGRIGGVSGDJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=NC(=NC(=C2N=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)

![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)

![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
